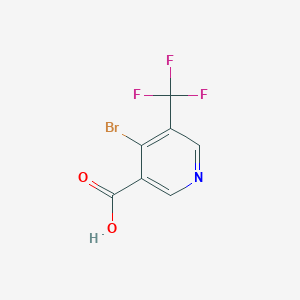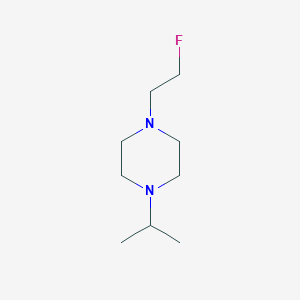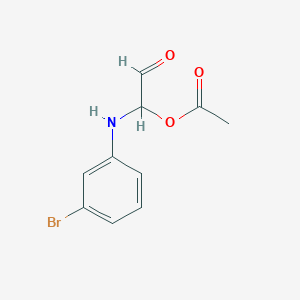
1-((3-Bromophenyl)amino)-2-oxoethylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Bromophenyl)amino)-2-oxoethylacetate is an organic compound that features a bromophenyl group attached to an amino group, which is further connected to an oxoethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromophenyl)amino)-2-oxoethylacetate typically involves the reaction of 3-bromoaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-((3-Bromophenyl)amino)-2-oxoethylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-((3-Bromophenyl)amino)-2-oxoethylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((3-Bromophenyl)amino)-2-oxoethylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar Compounds
1-((4-Bromophenyl)amino)-2-oxoethylacetate: Similar structure but with the bromine atom at the para position.
1-((3-Chlorophenyl)amino)-2-oxoethylacetate: Similar structure but with a chlorine atom instead of bromine.
1-((3-Methylphenyl)amino)-2-oxoethylacetate: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-((3-Bromophenyl)amino)-2-oxoethylacetate is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
特性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC名 |
[1-(3-bromoanilino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H10BrNO3/c1-7(14)15-10(6-13)12-9-4-2-3-8(11)5-9/h2-6,10,12H,1H3 |
InChIキー |
LJEZMDOSQPBCSO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C=O)NC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


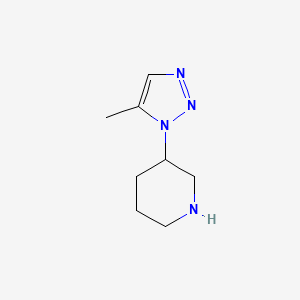
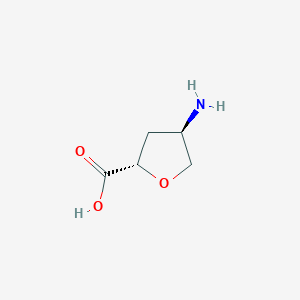
![1-[(Chlorosulfonyl)methyl]cyclopropane-1-carbonyl chloride](/img/structure/B13157060.png)
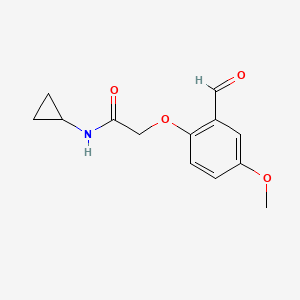
![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)

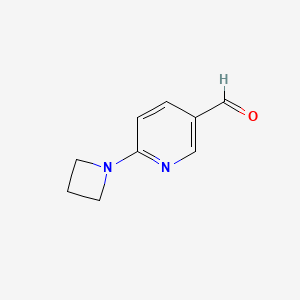

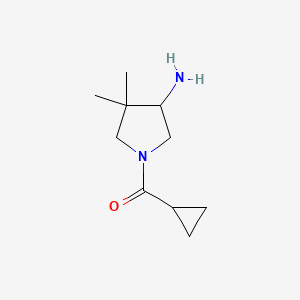

![2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid](/img/structure/B13157124.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)
